molecular formula C21H22ClN3 B1233644 Carbol Fuchsin CAS No. 4197-24-4

Carbol Fuchsin

Cat. No.: B1233644
CAS No.: 4197-24-4
M. Wt: 351.9 g/mol
InChI Key: HZLHRDBTVSZCBS-GHTYLULLSA-N
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Description

Carbol Fuchsin, also known as Castellani’s paint, is a mixture of phenol and basic fuchsin. It is primarily used in bacterial staining procedures, particularly for identifying acid-fast bacteria such as Mycobacterium tuberculosis. The compound has a strong affinity for the mycolic acids found in the cell membranes of these bacteria, making it an essential component in the Ziehl-Neelsen stain, a differential staining technique .

Mechanism of Action

Target of Action

Carbol Fuchsin, also known as Carbol-Fuchsin or Carbol-Fuchsin [USAN], is primarily used in bacterial staining procedures . Its primary targets are mycobacteria , as it has an affinity for the mycolic acids found in their cell membranes .

Mode of Action

This compound operates by staining acid-fast bacteria. It is more soluble in the cells’ wall lipids than in the acid alcohol . When the smear is stained with this compound, it solubilizes the lipoidal material present in the Mycobacterial cell wall . The application of heat further allows this compound to penetrate through the lipoidal wall and enter into the cytoplasm .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the staining of mycobacteria. The waxy walls of mycobacteria help in retaining the dye within cells . The high concentration of phenol in the Kinyoun this compound facilitates penetration of the stain, and allows retention in the cell wall even after exposure to decolorizers .

Result of Action

The result of this compound’s action is the staining of mycobacteria. If the bacteria are acid-fast, they will retain the initial red color of the dye because they are able to resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) . This makes the bacteria stand out as brilliant red against the blue background of the counterstain .

Action Environment

The action of this compound is influenced by the environment in which it is used. The staining process requires heat, which helps this compound penetrate the cell wall . Additionally, the presence of acid alcohol as a decolorizer plays a crucial role in the staining process . The effectiveness of this compound can also be influenced by the concentration of the stain .

Biochemical Analysis

Biochemical Properties

Carbol-Fuchsin plays a crucial role in biochemical reactions, primarily in staining procedures. It interacts with mycolic acids in the cell walls of acid-fast bacteria, allowing for their visualization under a microscope. The phenol component of Carbol-Fuchsin enhances the solubility of the dye in the lipid-rich cell walls, facilitating its penetration and retention . Additionally, Carbol-Fuchsin can be used to stain bacterial spores, highlighting its versatility in microbiological applications .

Cellular Effects

Carbol-Fuchsin has significant effects on various types of cells and cellular processes. In acid-fast bacteria, it penetrates the waxy cell wall and binds to the mycolic acids, resulting in a red coloration that is resistant to decolorization by acid alcohol . This staining property is crucial for the identification of Mycobacterium species. In non-acid-fast bacteria, Carbol-Fuchsin does not penetrate the cell wall as effectively, leading to a lack of staining or easy decolorization . The compound’s interaction with cellular components can also influence cell signaling pathways and gene expression, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of Carbol-Fuchsin involves its interaction with the lipid-rich cell walls of acid-fast bacteria. The phenol in Carbol-Fuchsin facilitates the dye’s penetration into the cell wall, where it binds to mycolic acids and other lipid components . This binding is further enhanced by the application of heat, which helps to loosen the waxy layer and promote dye entry . Once inside the cell, Carbol-Fuchsin remains bound to the lipids, making it resistant to decolorization by acid alcohol . This property is the basis for the differential staining technique used to identify acid-fast bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbol-Fuchsin can change over time. The stability of the compound is influenced by factors such as temperature and exposure to light. Over time, Carbol-Fuchsin may degrade, leading to a reduction in staining efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of its ability to stain and identify acid-fast bacteria

Dosage Effects in Animal Models

The effects of Carbol-Fuchsin vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective for staining purposes . At higher doses, Carbol-Fuchsin can exhibit toxic effects, including irritation and potential damage to tissues . Threshold effects have been observed, where a certain concentration is required to achieve effective staining without causing adverse effects. These findings highlight the importance of optimizing dosage for safe and effective use in laboratory and clinical settings.

Metabolic Pathways

Carbol-Fuchsin is involved in metabolic pathways related to its staining properties. The compound interacts with enzymes and cofactors that facilitate its penetration and binding to cellular components . The presence of phenol in Carbol-Fuchsin enhances its solubility and interaction with lipid-rich cell walls, allowing for effective staining of acid-fast bacteria . The metabolic flux and levels of metabolites can be influenced by the compound’s interaction with cellular components, although specific details on these pathways are limited.

Transport and Distribution

Within cells and tissues, Carbol-Fuchsin is transported and distributed based on its chemical properties. The compound’s lipid solubility allows it to penetrate cell membranes and accumulate in lipid-rich areas The localization and accumulation of Carbol-Fuchsin can influence its staining efficacy and overall function in microbiological applications .

Subcellular Localization

Carbol-Fuchsin’s subcellular localization is primarily within the cell walls of acid-fast bacteria. The compound’s affinity for mycolic acids and other lipid components directs it to these specific cellular compartments . This localization is crucial for its staining properties, as it allows for the differential identification of acid-fast bacteria.

Preparation Methods

Comparison with Similar Compounds

Properties

CAS No.

4197-24-4

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

4-[(Z)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride

InChI

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16-,23-19?;

InChI Key

HZLHRDBTVSZCBS-GHTYLULLSA-N

SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl

Isomeric SMILES

CC1=C/C(=C(/C2=CC=C(C=C2)N)\C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl

26261-57-4
4197-24-4

Pictograms

Irritant; Health Hazard

Synonyms

carbol-fuchsin
carbol-fuchsin solution
carbolfuchsin
Castellani paint
Magenta II

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does carbol fuchsin interact with acid-fast bacteria like Mycobacterium tuberculosis to enable their visualization?

A1: this compound's effectiveness in staining acid-fast bacteria stems from its affinity for mycolic acids present in their cell walls [, , ]. Mycolic acids are waxy, hydrophobic substances that render these bacteria resistant to decolorization by acid alcohol, hence the term "acid-fast". The phenol in this compound acts as a mordant, enhancing the dye's penetration into the bacterial cell wall and binding to the mycolic acids [, ]. This strong binding allows the bacteria to retain the dye even after the decolorization step, making them visible under a microscope against a contrasting background. [, , ]

Q2: Beyond Mycobacterium tuberculosis, what other microorganisms can be visualized using this compound staining?

A2: While primarily recognized for its role in detecting Mycobacterium tuberculosis, this compound staining can also help visualize other acid-fast organisms, including:* Nocardia species []* Cryptosporidium oocysts [, ] * Isospora oocysts []

Q3: What is the molecular formula and weight of basic fuchsin, the key component of this compound?

A3: Basic fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin []. The molecular formula and weight vary slightly depending on the specific component: * Rosaniline: C20H21N3Cl (339.85 g/mol) * Pararosaniline: C19H19N3Cl (323.82 g/mol) * Magenta II and New fuchsin have slightly different structures and molecular weights.

Q4: How does the concentration of this compound impact its staining efficacy in acid-fast staining procedures?

A4: Studies have shown that using a this compound concentration lower than the standard 1% can significantly reduce the sensitivity of the Ziehl-Neelsen staining method [, ]. In particular, the World Health Organization's recommendation of 0.3% this compound has been challenged due to its lower sensitivity compared to the standard 1% concentration [, ].

Q5: What are the implications of this compound storage conditions on its staining quality?

A5: Research indicates that the quality of this compound can degrade over time and improper storage can accelerate this process [, ]. Laboratories are advised to use freshly prepared solutions or ensure proper storage to maintain the quality and effectiveness of the stain. Factors that can influence this compound stability include exposure to light, temperature variations, and contamination [].

Q6: Can this compound be used to stain microorganisms directly in sputum containers?

A6: Yes, a modified staining technique by Selvakumar et al. demonstrated that centrifuged sputum deposits in containers can be directly stained with this compound []. This method, shown to be comparable in sensitivity and specificity to traditional smear preparation [], offers a potentially safer alternative by reducing the risk of aerosol generation during smear preparation [].

Q7: What are the safety concerns associated with phenol, a component of this compound?

A7: Phenol is corrosive and toxic [, ]. Direct contact with phenol can irritate and burn the skin and eyes, and inhalation can irritate the respiratory tract [, ]. Therefore, handling this compound requires caution and appropriate safety measures, including personal protective equipment such as gloves and eye protection [, ].

Q8: Are there safer alternatives to phenol-containing this compound for staining acid-fast bacilli?

A8: Research has explored alternatives to mitigate the risks associated with phenol. One study successfully substituted phenol with a commercial dishwashing liquid containing strong grease-cutting agents and citrus extracts []. This modified method showed comparable efficacy to traditional this compound in staining acid-fast bacilli while offering a safer and more accessible alternative [].

Q9: Does this compound have any applications beyond microbiology?

A9: While primarily known for its use in microbiology, research suggests this compound can stain other biological materials. A study highlighted its use in enhancing the detection of poly(d,l-lactide-co-glycolide) (PLG) microspheres in tissue samples []. This application underscores the versatility of this compound as a staining agent in different research contexts.

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